molecular formula C10H12O B146817 3-Ethylacetophenone CAS No. 22699-70-3

3-Ethylacetophenone

Cat. No. B146817
CAS RN: 22699-70-3
M. Wt: 148.2 g/mol
InChI Key: ZRYRILAFFDKOPB-UHFFFAOYSA-N
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Description

3-Ethylacetophenone (3-EAP) is an aromatic ketone found in many natural products. It is an important intermediate in the synthesis of a wide range of compounds, including pharmaceuticals and fragrances. 3-EAP is also used in the synthesis of a variety of organometallic compounds. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-EAP.

Scientific Research Applications

1. Fluorescent Sensor and Logic Gate Behavior

3-Ethylacetophenone derivatives, such as those involving 2-hydroxyacetophenone, have been used in the creation of fluorescent sensors. For instance, a study highlighted the use of a Schiff base derived from 2-hydroxyacetophenone and ethylene diamine as a sensor for Al3+ ions, showing an enhanced fluorescence intensity upon interaction. This compound also demonstrated applications in live cell imaging and exhibited INHIBIT logic gate behavior with specific ions as inputs (Das et al., 2017).

2. Synthesis of p-Ethylbenzoic Acid

This compound can be synthesized from benzene and ethyl acetate and is used as a precursor in the synthesis of p-ethylbenzoic acid. This process includes the study of reaction conditions to optimize the yield, which was found to be 46.0% under optimal conditions (Xiao-jun, 2003).

3. Physical and Thermal Property Alteration

In another study, the physical, thermal, and spectral properties of 3-Nitroacetophenone were altered through biofield energy treatment. This treatment led to a change in properties like crystallite size, melting temperature, thermal stability, particle size, and surface area, suggesting potential applications in material science (Trivedi et al., 2015).

4. Corrosion Inhibition

This compound derivatives like 3-nitroacetophenone have been evaluated for their ability to inhibit corrosion of mild steel in acidic media. This study revealed that these compounds can act as eco-friendly corrosion inhibitors, with the efficiency increasing with concentration (Ibrahim et al., 2022).

5. Antibacterial Agents

Derivatives of this compound, such as 3,4,5-Triethylacetophenone, have been synthesized and studied for their potential as antibacterial agents. The study indicated that these compounds could be potent against various bacterial strains, highlighting their significance in pharmaceutical research (Roth & Aig, 1987).

Mechanism of Action

properties

IUPAC Name

1-(3-ethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-9-5-4-6-10(7-9)8(2)11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYRILAFFDKOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177223
Record name Acetophenone, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22699-70-3
Record name Acetophenone, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022699703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-Ethylacetophenone in the context of plant-insect interactions?

A: this compound is a volatile organic compound emitted by plants, particularly in response to infestation by herbivores like aphids. [, ] This compound acts as an indirect defense mechanism for the plant by attracting natural enemies of the herbivores, such as the lacewing Chrysopa cognata. [, ]

Q2: How was the role of this compound in attracting Chrysopa cognata confirmed?

A: Studies utilized a Y-tube olfactometer bioassay to assess the behavioral response of C. cognata to various volatile stimuli. [, ] The results demonstrated a significant preference among male C. cognata for the odor of green pepper plants infested with Aphis gossypii compared to uninfested plants or clean air. [, ] Further analysis using Gas Chromatography-Electroantennographic Detection (GC-EAD) confirmed that C. cognata antennae displayed electrophysiological responses to volatiles collected from infested plants, with this compound identified as one of the key active compounds. [, ]

Q3: Does this compound act alone in attracting C. cognata, or are other compounds involved?

A: While this compound plays a significant role, research suggests it functions as part of a complex blend of volatiles. [, ] Other compounds identified in the volatile profile of aphid-infested plants, such as 4-Ethylacetophenone and 3-Ethylbenzaldehyde, were also found to influence the attractiveness of C. cognata to potential prey. [, ] Interestingly, some compounds emitted by C. cognata themselves, like (Z,Z)-4,7-Tridecadiene, were observed to modulate the attractiveness of the plant volatiles. [, ] This highlights the intricate chemical communication system mediating interactions between plants, herbivores, and their natural enemies.

Q4: What are the potential implications of understanding the role of this compound in pest management?

A: Deeper insight into the role of this compound and other plant volatiles could pave the way for developing novel pest control strategies. [, ] For instance, manipulating the emission of these compounds in crops could enhance their attractiveness to beneficial insects like C. cognata, leading to a more sustainable approach to pest management by reducing reliance on synthetic pesticides. [, ]

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